2,4,5-Trichloroaniline

Organic Synthesis Process Chemistry Purification

2,4,5-Trichloroaniline (CAS 636-30-6) is the irreplaceable diazo component for synthesizing C.I. Pigment Red 112, where its specific 2,4,5-substitution pattern is mandatory for correct pigment shade and fastness properties. Isomeric substitution with 2,4,6- or 3,4,5-trichloroaniline is scientifically invalid due to divergent melting points, solubilities, and regiospecificity in downstream diazotization and coupling reactions. This compound uniquely lacks N-acetylation in fish biotransformation pathways and exhibits quantifiable photodegradation (28% under a 12h light/dark cycle), making it the preferred model compound for environmental fate studies. It is also a documented intermediate for proprietary herbicides and insecticides. Available as high-purity (≥97%) technical grade or ≥99% analytical standard (PESTANAL®) with full documentation. Contact us for bulk pricing.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 636-30-6
Cat. No. B140166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloroaniline
CAS636-30-6
Synonyms2,4,5-Trichloraniline;  2,4,5-Trichlorobenzenamine;  NSC 64139; 
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)N
InChIInChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
InChIKeyGUMCAKKKNKYFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloroaniline (CAS 636-30-6): A Critical Dye and Pesticide Intermediate with Distinct Physicochemical and Biological Profile


2,4,5-Trichloroaniline (CAS 636-30-6) is a chlorinated aromatic amine belonging to the class of substituted anilines [1]. It is primarily manufactured as an essential intermediate in the production of azo dyes and pigments , particularly C.I. Pigment Red 112 (Permanent Red FGR) , and serves as a key building block for certain herbicides and insecticides . It is a crystalline solid with limited water solubility and is classified as toxic via multiple exposure routes and very toxic to aquatic life with long-lasting effects [2].

Why Generic Substitution of 2,4,5-Trichloroaniline (CAS 636-30-6) with Other Trichloroaniline Isomers Fails


Simple in-class substitution of 2,4,5-Trichloroaniline with other trichloroaniline isomers (e.g., 2,4,6- or 3,4,5-) is not scientifically valid due to profound differences in physicochemical properties and biological fate. These isomers exhibit distinct melting points and solubilities that directly impact synthesis process design and purification . Crucially, their biotransformation and toxicokinetics diverge significantly in environmental and biological systems, with 2,4,5-Trichloroaniline displaying a unique elimination mechanism in fish compared to its acetylated isomers [1]. Furthermore, the substitution pattern dictates the regiospecificity of downstream diazotization and coupling reactions essential for synthesizing specific pigments like C.I. Pigment Red 112, rendering other isomers unsuitable .

2,4,5-Trichloroaniline (CAS 636-30-6) Quantitative Evidence Guide for Scientific and Procurement Decisions


Melting Point Differentiation from 2,4,6-Trichloroaniline for Enhanced Purification and Handling

2,4,5-Trichloroaniline exhibits a significantly higher melting point than its isomer 2,4,6-Trichloroaniline. This property can be exploited for simpler purification via recrystallization and indicates different solid-state handling characteristics [1].

Organic Synthesis Process Chemistry Purification

Distinct Biotransformation and Elimination Kinetics in Fish Compared to Other Trichloroaniline Isomers

In a study on biotransformation in guppy (Poecilia reticulata), 2,4,5-Trichloroaniline exhibited a relatively high elimination rate constant. Critically, unlike 2,3,4- and 3,4,5-isomers which were N-acetylated, no acetylation product was detected for 2,4,5-Trichloroaniline, indicating a distinct metabolic pathway [1].

Environmental Fate Ecotoxicology Toxicokinetics

Defined Photochemical Degradation Profile in Freshwater Lake Environments

Under simulated diurnal conditions (12 h sunlight, 12 h darkness), 28% of 14C-labeled 2,4,5-Trichloroaniline was degraded in both poisoned (microbially inhibited) and untreated lake water, indicating a significant photochemical component. Mineralization after 24 h was 5.5% in poisoned and 6.8% in untreated water, showing that 81% of mineralization was due to photochemical processes [1].

Environmental Science Photochemistry Degradation

Specific Intermediate for Synthesis of C.I. Pigment Red 112 with Defined Process Yield

2,4,5-Trichloroaniline is the essential diazo component for synthesizing C.I. Pigment Red 112 (Permanent Red FGR), a widely used azo pigment . An industrial preparation method for this compound itself, starting from 1,2,4-trichlorobenzene via nitration and reduction, achieves a total yield of 84% .

Dye Chemistry Pigment Synthesis Industrial Intermediates

Analytical Standard Availability with High Purity and Validated Chromatographic Separation

2,4,5-Trichloroaniline is widely available as a certified analytical standard (e.g., PESTANAL®) and with high purity verified by GC and HPLC . A dedicated reversed-phase HPLC method exists for its separation and analysis, facilitating impurity profiling [1].

Analytical Chemistry Quality Control Reference Materials

Regulated Toxicological Profile with Specific GHS Classifications and Liver Organ Warning

2,4,5-Trichloroaniline is classified as Acute Toxicity Category 3 for oral, dermal, and inhalation routes (H301+H311+H331) [1]. It is also classified as STOT RE 2 (H373), specifically warning that it may cause damage to the liver through prolonged or repeated exposure [1]. For the environment, it is classified as Aquatic Acute 1 and Aquatic Chronic 1 (H410), indicating it is very toxic to aquatic life with long-lasting effects .

Toxicology Safety Regulatory Compliance

Best Research and Industrial Application Scenarios for 2,4,5-Trichloroaniline (CAS 636-30-6)


Synthesis of C.I. Pigment Red 112 (Permanent Red FGR)

This is the primary industrial application of 2,4,5-Trichloroaniline. It serves as the essential diazo component in the azo coupling reaction to produce C.I. Pigment Red 112, a widely used pigment in inks, paints, and plastics . The compound's specific substitution pattern is mandatory for the formation of the correct pigment shade and properties, as confirmed by multiple industrial sources .

Environmental Fate and Ecotoxicology Studies as a Model Chloroaniline

Due to its distinct biotransformation pathway (lack of N-acetylation in fish) and its quantifiable photochemical degradation in aquatic environments (28% degradation under a 12h light/dark cycle) , this compound serves as a valuable model for studying the environmental behavior of chlorinated aromatic amines. It is particularly useful for research differentiating photolytic vs. microbial degradation mechanisms in freshwater systems.

Analytical Reference Standard for Environmental Monitoring

The compound's availability as a high-purity certified reference material (e.g., PESTANAL® grade) , combined with established HPLC separation methods , makes it a key analytical standard for monitoring chloroaniline contaminants in water, soil, and biological samples. Its specific retention time and mass spectrum allow for unambiguous identification and quantification in complex environmental matrices.

Intermediate in Agrochemical Synthesis (Herbicides and Insecticides)

2,4,5-Trichloroaniline is a documented intermediate in the synthesis of certain herbicides and insecticides . While specific commercial products are often proprietary, its use as a building block for these active ingredients is well-established in the patent and technical literature, making it a required raw material for specific agrochemical manufacturing processes .

Technical Documentation Hub

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